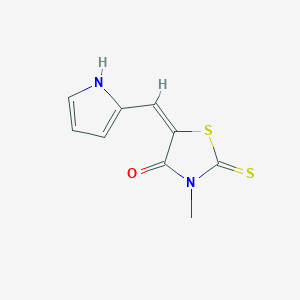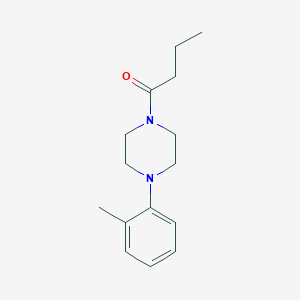![molecular formula C19H31NO B5194975 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine is a chemical compound that has garnered significant attention in the scientific community due to its potential pharmacological and therapeutic applications. This compound is commonly referred to as TBPB and is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are expressed in sensory neurons and are involved in the transmission of pain signals. TBPB has been shown to activate TRPV1 channels, leading to the release of neurotransmitters that can inhibit pain perception.
科学研究应用
TBPB has been extensively studied for its potential pharmacological and therapeutic applications. One of the most promising applications of TBPB is in the treatment of chronic pain. TBPB has been shown to activate 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels, leading to the release of neurotransmitters that can inhibit pain perception. This makes TBPB a potential candidate for the development of new pain medications. TBPB has also been studied for its potential anti-inflammatory properties. TBPB has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases.
作用机制
TBPB activates 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions leads to the release of neurotransmitters that can inhibit pain perception. TBPB has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
TBPB has been shown to have a number of biochemical and physiological effects. TBPB has been shown to activate 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels, leading to the release of neurotransmitters that can inhibit pain perception. TBPB has also been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. TBPB has been shown to have a low toxicity profile, which is important for its potential use as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of TBPB is its potency as an agonist of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels. This makes it a valuable tool for studying the function of these channels in vitro. TBPB has also been shown to have a low toxicity profile, which is important for its use in cell-based assays. One of the limitations of TBPB is its complex synthesis method, which can make it difficult to obtain in large quantities. TBPB is also relatively expensive, which can limit its use in some research applications.
未来方向
There are a number of future directions for TBPB research. One area of interest is the development of new pain medications based on the activation of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels. TBPB could be used as a starting point for the development of new compounds with improved pharmacological properties. Another area of interest is the potential use of TBPB in the treatment of inflammatory diseases. TBPB has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the development of new anti-inflammatory drugs. Finally, TBPB could be used as a tool for studying the function of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels in vivo. The development of new imaging techniques could allow for the visualization of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels in living organisms, which could provide valuable insights into their function and regulation.
合成方法
TBPB can be synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2-methylphenol with butyl bromide to form 4-(4-tert-butyl-2-methylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine to form TBPB. The synthesis of TBPB is a complex process that requires specialized equipment and expertise.
属性
IUPAC Name |
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-15-17(19(2,3)4)9-10-18(16)21-14-8-7-13-20-11-5-6-12-20/h9-10,15H,5-8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISYEFIZPZGKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
![2-[4-(3-{[2-(3-methylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5194941.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)


![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5194998.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5195000.png)